4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine
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Overview
Description
4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
The synthesis of 4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, Feist-Benary synthesis, and others.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized by the cyclization of acyl hydrazides with carbon disulfide.
Coupling Reactions: The final step involves coupling the furan and oxadiazole rings with the pyridine ring through a series of condensation reactions.
Chemical Reactions Analysis
4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is also studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine can be compared with other similar compounds:
2-[2-(2-Furyl)ethenyl]furan: This compound also contains a furan ring but lacks the oxadiazole and pyridine rings, making it less versatile in terms of chemical reactivity.
5-Furan-2yl[1,3,4]oxadiazole-2-thiol: This compound shares the oxadiazole ring but has different substituents, leading to variations in its biological activity.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
832129-03-0 |
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Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)ethenyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9N3O2/c1-2-11(17-9-1)3-4-12-15-16-13(18-12)10-5-7-14-8-6-10/h1-9H |
InChI Key |
FEGUSKUCARBIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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